imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride
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Overview
Description
Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride typically involves the condensation of aminothiazole with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include the use of catalysts such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems employed .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives of this compound have been shown to inhibit the activity of certain kinases or proteases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
- Imidazo[5,1-b][1,3]thiazole derivatives
- Imidazo[1,5-c][1,3]thiazole derivatives
Uniqueness
Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride is unique due to its specific ring structure and the presence of both imidazole and thiazole moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
1803605-47-1 |
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Molecular Formula |
C6H8ClN3S |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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